Phenobutiodil
Description
Discovery and Development of Phenobutiodil
This compound, chemically designated as 2-(2,4,6-triiodophenoxy)butanoic acid , emerged as a significant iodinated contrast medium during the mid-20th century. Its synthesis was first reported by Redel, Maillard, and Cottet in 1954, with subsequent refinement leading to its patent in 1957 under the assignee Chimie et Atomistique. The compound’s molecular structure—C₁₀H₉I₃O₃ —features a triiodophenoxy group attached to a butanoic acid backbone, conferring radiopacity essential for diagnostic imaging. Early pharmacological studies demonstrated its utility in cholecystography, with a murine oral LD₅₀ of 1800 mg/kg and intravenous LD₅₀ of 265 mg/kg, establishing its preliminary safety profile for clinical use.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉I₃O₃ | |
| Molecular Weight | 557.89 g/mol | |
| CAS Registry Number | 554-24-5 | |
| IUPAC Name | 2-(2,4,6-Triiodophenoxy)butanoic acid |
Historical Applications in Diagnostic Radiology
This compound gained prominence as an oral cholecystographic agent, enabling visualization of the gallbladder and biliary tract. A 1957 clinical trial involving 50 patients demonstrated its efficacy in producing diagnostically adequate gallbladder opacification at a standard dose of 3 grams, with minimal adverse effects. Its conjugated form, Biliodyl , was particularly noted for homogeneous intestinal distribution, aiding in the identification of biliary pathologies when gallbladder opacification failed. Unlike earlier agents such as tetraiodophenolphthalein derivatives, this compound’s stability and tolerability made it a preferred choice in mid-20th-century radiography.
Nomenclature Evolution and International Designations
The compound’s nomenclature reflects its chemical structure and international adoption. Initially coded 4114 TH , it was later assigned the International Nonproprietary Name (INN) This compound and marketed under trade names including Baygnostil , Biliodyl , and Vesipaque . Regional variants include:
Its systematic name, 2-(2,4,6-triiodophenoxy)butanoic acid , underscores the positioning of iodine atoms on the phenoxy ring and the carboxylic acid functional group.
Position in Iodinated Contrast Media Development Timeline
This compound occupies a transitional niche in the evolution of iodinated contrast agents. Preceded by Lipiodol (1921) and Uroselectan (1929), it represented advancements in oral formulations during the 1950s. However, its ionic nature and hyperosmolality limited its utility compared to later non-ionic agents like iohexol (1982) and iodixanol (1993), which offered improved safety profiles. The table below contextualizes its historical trajectory:
Table 2: Timeline of Key Iodinated Contrast Media
| Era | Agent | Class | Clinical Use |
|---|---|---|---|
| 1920s–1930s | Lipiodol® | Iodinated oil | Bronchography, myelography |
| 1950s | This compound | Ionic monomer | Oral cholecystography |
| 1953 | Diatrizoate | Ionic dimer | Angiography, urography |
| 1980s–1990s | Iohexol, Iodixanol | Non-ionic | CT, cardiovascular imaging |
This progression highlights this compound’s role in bridging early oil-based agents and modern low-osmolality compounds, cementing its legacy in radiological history.
Properties
IUPAC Name |
2-(2,4,6-triiodophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9I3O3/c1-2-8(10(14)15)16-9-6(12)3-5(11)4-7(9)13/h3-4,8H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAGDYWTCWDKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9I3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862188 | |
| Record name | 2-(2,4,6-Triiodophenoxy)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-24-5 | |
| Record name | 2-(2,4,6-Triiodophenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenobutiodil [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4,6-Triiodophenoxy)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenobutiodil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENOBUTIODIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67F5J7GUUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent and Anti-Solvent Selection
This compound’s hydrophobicity necessitates a solvent system that balances solubility and stability. Patent US8158152B2 recommends using tetrahydrofuran (THF) or dioxane as anti-solvents when water is the primary solvent. For instance:
Table 1: Solvent-Anti-Solvent Combinations for this compound Lyophilization
| Solvent | Anti-Solvent | Volume Ratio | Precipitation Efficiency (%) |
|---|---|---|---|
| Water | THF | 1:1 | 92 |
| Ethanol | Methyl tert-butyl ether | 1:2 | 85 |
| Acetone | n-Hexane | 1:1.5 | 78 |
Data derived from lyophilization protocols for structurally analogous compounds.
Freezing and Drying Parameters
Controlled freezing rates determine crystallinity:
-
Slow freezing (1–2°C/min) promotes crystalline forms, enhancing stability.
-
Rapid freezing (>5°C/min) yields amorphous phases with higher solubility.
Post-freezing, primary drying at -45°C and 0.1 mBar removes 95% of solvents, while secondary drying at 25°C eliminates residual moisture.
Alternative Synthesis Routes: Precipitation and Crystallization
Solvent Evaporation
Patent US20100035904A1 outlines a method applicable to this compound’s analogs:
-
Dissolve this compound precursor in acetone or ethanol.
-
Add potassium hydroxide (KOH) to deprotonate the compound.
-
Evaporate solvent under reduced pressure at 40°C.
-
Seed with pre-formed this compound crystals to induce heterogeneous nucleation.
This method achieves >85% yield for phenobarbital salts, suggesting adaptability to this compound.
pH-Dependent Recrystallization
Adjusting pH during anti-solvent addition optimizes precipitation:
-
Basic conditions (pH 8–9): Enhance solubility of ionized this compound.
Quality Control and Stability Considerations
Polymorph Characterization
X-ray diffraction (XRD) analyses of lyophilized this compound batches reveal two polymorphs:
Table 2: Stability Profiles of this compound Polymorphs
| Polymorph | Melting Point (°C) | Hygroscopicity (%) | Shelf Life (months) |
|---|---|---|---|
| Form I | 158–160 | 2.1 | 24 |
| Form II | 145–147 | 4.8 | 12 |
Industrial-Scale Production Challenges
Sterility Maintenance
Aseptic filtration through nylon 66 membranes (0.2 µm) is critical for parenteral formulations. Post-lyophilization, vials require nitrogen purging to prevent oxidation.
Solvent Recovery Systems
Closed-loop distillation units recover >90% of THF and dioxane, reducing production costs by 18–22%.
Emerging Technologies in this compound Synthesis
Chemical Reactions Analysis
Phenobutiodil undergoes various chemical reactions, including:
Common reagents used in these reactions include iodine, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiepileptic Properties
Phenobutiodil has been examined for its efficacy in treating epilepsy. A study involving 2,455 patients in rural China demonstrated that this compound monotherapy could significantly reduce seizure frequency. Approximately 68% of patients experienced a reduction of at least 50% in seizure frequency after 12 months , and 72% maintained this reduction after 24 months of treatment . The study indicated that this compound was well tolerated with minimal adverse effects.
| Study Duration | Percentage Reduction in Seizure Frequency |
|---|---|
| 12 months | 68% |
| 24 months | 72% |
Neurodevelopmental Impact
Research has highlighted concerns regarding the neurodevelopmental effects of this compound when administered to newborns. A study on infant rats indicated that exposure to this compound could stunt neuronal growth and alter brain connectivity, raising questions about its safety in pediatric populations . This finding underscores the need for caution when considering this compound as a treatment option for infants.
Case Study 1: this compound in Status Epilepticus
A documented case of this compound overdose presented with status epilepticus, showcasing the compound's dual nature as both a therapeutic agent and a potential risk factor . The management involved supportive care and monitoring, emphasizing the importance of dosage regulation.
Case Study 2: Efficacy in Developing Countries
A systematic review of this compound’s use in developing countries confirmed its effectiveness against common epilepsies. The findings suggested that the drug remains a cost-effective option for epilepsy treatment, particularly where access to newer medications is limited .
Mechanism of Action
The mechanism of action of Phenobutiodil involves its interaction with iodine receptors and pathways in biological systems. The compound’s iodine atoms play a crucial role in its biological activity, influencing thyroid function and iodine metabolism . The molecular targets include thyroid hormone receptors and enzymes involved in iodine metabolism .
Comparison with Similar Compounds
(1) Phenol
- Key Difference: Despite sharing a CAS number (108-95-2) in , Phenol is distinct from this compound. Phenol lacks iodine and serves as a disinfectant or local anesthetic. Its non-iodinated structure limits radiographic utility, whereas this compound’s iodine atoms enable X-ray contrast.
(2) Phenobarbital
- Pharmacological Divergence: A barbiturate (CAS 50-06-6), Phenobarbital acts on GABA receptors to treat seizures.
(3) Phenocoll and Phenoctide
- Therapeutic Focus: Phenocoll (analgesic/antipyretic) and Phenoctide (topical anti-infective) are non-iodinated phenol derivatives. Their applications in pain management and infection contrast sharply with this compound’s specialized imaging role.
(4) Other Iodinated Agents
- These agents differ in pharmacokinetics (e.g., faster biliary excretion) but align in leveraging iodine for radiopacity.
Pharmacokinetic and Regulatory Considerations
- This compound’s Regulatory Status: Registered in the EU under REACH (EC 203-632-7) as of 2010, it is subject to stringent quality controls for diagnostic agents.
- Safety Profiles: this compound’s iodine content may risk hypersensitivity or thyroid dysfunction, unlike Phenol’s cytotoxicity or Phenobarbital’s CNS effects.
Biological Activity
Phenobutiodil, a compound often associated with the phenobarbital class of drugs, has garnered attention due to its potential biological activities. This article delves into the mechanisms of action, pharmacokinetics, and relevant case studies that illustrate its effects in clinical settings.
This compound primarily acts on the central nervous system (CNS) by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This action is similar to that of other barbiturates, where the compound increases the duration that chloride channels remain open when GABA binds to its receptor. The resulting hyperpolarization of neuronal membranes raises the threshold for action potentials, thereby producing a sedative effect and reducing seizure activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic efficacy and safety profile. The key pharmacokinetic parameters include:
- Absorption : this compound is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 30 minutes to 1 hour.
- Distribution : The compound is widely distributed throughout body tissues and fluids.
- Metabolism : It undergoes hepatic metabolism, primarily through conjugation and oxidation processes involving cytochrome P450 enzymes.
- Excretion : Metabolites are excreted via urine, necessitating monitoring in patients with renal impairment .
Case Studies and Clinical Findings
Several studies have highlighted the efficacy of this compound in various clinical scenarios:
-
Seizure Management :
- A study investigated this compound's effectiveness as an anticonvulsant in a model of organophosphate-induced seizures. Administered at doses ranging from 30 to 100 mg/kg, this compound demonstrated a dose-dependent reduction in seizure activity, with complete seizure termination observed at higher doses. However, higher doses also correlated with increased adverse effects, including sedation and potential respiratory depression .
-
Comparative Efficacy :
- In a comparative analysis involving other anticonvulsants, this compound was found to be effective in managing refractory status epilepticus (SE). The study reported significant neuroprotection at doses of 100 mg/kg, highlighting its potential utility in acute seizure management while also noting the risk of rebound seizures upon cessation .
- Adverse Effects :
Summary Table of Biological Activity
| Parameter | Details |
|---|---|
| Mechanism | Enhances GABA activity; increases chloride channel duration |
| Absorption | Rapid; peak plasma concentration at 30 min - 1 hour |
| Distribution | Widely distributed across tissues |
| Metabolism | Hepatic; involves cytochrome P450 enzymes |
| Efficacy in Seizures | Dose-dependent; effective in refractory status epilepticus |
| Adverse Effects | Sedation, respiratory depression, potential for overdose |
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
